tetrahydro-2H-pyran-3-ylacetic acid

Description

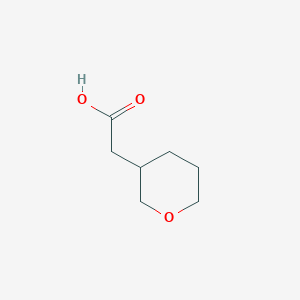

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLVHFGMKHRPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629239 | |

| Record name | (Oxan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102539-71-9 | |

| Record name | (Oxan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of tetrahydro-2H-pyran-3-ylacetic acid

An In-depth Technical Guide on the Physicochemical Properties of Tetrahydro-2H-pyran-3-ylacetic Acid

Introduction

This compound is a carboxylic acid derivative of tetrahydropyran. The tetrahydropyran (oxane) ring is a common structural motif found in numerous natural products and synthetic compounds of biological and pharmaceutical significance.[1] The presence of both a carboxylic acid group and a saturated heterocyclic ring imparts specific physicochemical characteristics that are crucial for its behavior in various chemical and biological systems. This guide provides a detailed overview of the key , along with the experimental methodologies used for their determination. This information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

The fundamental are summarized in the table below. These parameters are essential for predicting the compound's behavior, including its solubility, permeability, and potential interactions within a biological environment.

| Property | Value | Reference |

| CAS Number | 102539-71-9 | [2] |

| Molecular Formula | C7H12O3 | [2] |

| Molecular Weight | 144.168 g/mol | [2] |

| Boiling Point | 285.1°C at 760 mmHg | [2] |

| Density | 1.111 g/cm³ | [2] |

| Flash Point | 119.2°C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 0.88770 | [2] |

| Vapor Pressure | 0.000738 mmHg at 25°C | [2] |

| Refractive Index | 1.46 | [2] |

| PSA (Polar Surface Area) | 46.53 Ų | [2] |

| Physical Form | Solid |

Experimental Protocols

The determination of the physicochemical properties listed above involves a range of established experimental techniques.[3][4] Below are detailed methodologies for key experiments.

Determination of Melting and Boiling Points

-

Melting Point: The melting point of a solid organic compound can be determined using a melting point apparatus.[5]

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.[5]

-

-

Boiling Point: The boiling point of a liquid can be determined by simple distillation.[5]

-

The liquid is placed in a round-bottom flask.

-

A distillation apparatus is assembled with a condenser and a thermometer.

-

The liquid is heated, and the temperature of the vapor is measured by the thermometer.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during distillation, is the boiling point.[5] For high-boiling-point liquids, vacuum distillation may be employed to lower the boiling temperature.

-

Determination of pKa (Acid Dissociation Constant)

The pKa of an organic acid is typically determined by potentiometric titration.[6]

-

A known mass of the organic acid is dissolved in a specific volume of water, potentially with gentle heating if necessary, and then cooled to room temperature.[6]

-

A calibrated pH meter is used to monitor the pH of the solution.[6]

-

A standardized solution of a strong base, such as sodium hydroxide (NaOH), is gradually added to the acid solution from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH against the volume of NaOH added.

-

The equivalence point is the point of the steepest slope on the curve. The volume at the half-equivalence point is then determined.

-

The pKa is equal to the pH at the half-equivalence point of the titration curve.[6]

Determination of LogP (Octanol/Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method, as recommended by OECD Test Guideline 107.

-

A solution of this compound is prepared in 1-octanol that has been pre-saturated with water.

-

An equal volume of water that has been pre-saturated with 1-octanol is added to the octanol solution in a separatory funnel.

-

The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in both the 1-octanol and the aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of this ratio.

Workflow and Process Visualization

The following diagrams illustrate key workflows related to the characterization and synthesis of tetrahydro-2H-pyran derivatives.

Caption: Workflow for the physicochemical characterization of a compound.

References

- 1. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:102539-71-9 | Chemsrc [chemsrc.com]

- 3. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.williams.edu [web.williams.edu]

Synthesis and Characterization of Tetrahydro-2H-pyran-3-ylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tetrahydro-2H-pyran-3-ylacetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway based on established chemical principles for analogous structures. Furthermore, expected characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are detailed based on the analysis of structurally related compounds. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using logical diagrams.

Introduction

Tetrahydro-2H-pyran derivatives are significant scaffolds in a multitude of biologically active molecules and natural products. The incorporation of an acetic acid moiety at the 3-position of the tetrahydropyran ring introduces a versatile functional group that can be utilized for further molecular elaboration or to modulate the pharmacokinetic properties of a parent compound. This guide details a plausible and robust method for the preparation of this compound and the analytical techniques for its thorough characterization.

Proposed Synthetic Pathway

A two-step synthetic route is proposed, commencing with the formation of a dihydropyran intermediate, followed by catalytic hydrogenation to yield the saturated target molecule.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on well-established procedures for the synthesis of similar compounds. Researchers should adapt these methods as necessary based on laboratory conditions and safety assessments.

Step 1: Synthesis of Ethyl 2-(3,4-dihydro-2H-pyran-3-yl)acetate (Intermediate 2)

This step involves a base-catalyzed condensation of acrolein with diethyl malonate, followed by decarboxylation.

Materials:

-

Acrolein

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of diethyl malonate in ethanol in a round-bottom flask, add a catalytic amount of piperidine.

-

Cool the mixture in an ice bath and add acrolein dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude diethyl 2-(dihydropyran-3-ylidene)malonate (Intermediate 1).

-

Heat the crude intermediate to induce decarboxylation to yield ethyl 2-(3,4-dihydro-2H-pyran-3-yl)acetate (Intermediate 2). Purify by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the dihydropyran intermediate followed by ester hydrolysis.

Materials:

-

Ethyl 2-(3,4-dihydro-2H-pyran-3-yl)acetate (Intermediate 2)

-

Palladium on carbon (10% Pd/C) catalyst

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas supply

-

Parr hydrogenator or similar apparatus

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Diatomaceous earth

Procedure:

-

Dissolve the dihydropyran intermediate in ethanol or ethyl acetate in a suitable pressure vessel.

-

Add 10% Pd/C catalyst (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the reaction vessel and filter the mixture through a pad of diatomaceous earth to remove the catalyst.

-

Rinse the filter pad with the solvent.

-

To the filtrate, add a solution of sodium hydroxide and stir at room temperature overnight to hydrolyze the ester.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Characterization Data

The following tables summarize the expected physical and spectral properties of this compound. The spectral data is predicted based on the analysis of analogous structures.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 102539-71-9 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Expected to be a colorless oil or low-melting solid |

Comparative Physical Properties of Isomers

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | 55-57 | 110-112 @ 2 mmHg |

| Tetrahydro-2H-pyran-4-ylacetic acid | 48-50 | 285.1 @ 760 mmHg |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0-12.0 | broad singlet | 1H | -COOH |

| ~3.2-4.0 | multiplet | 3H | -OCH₂- and -OCH- |

| ~2.3-2.5 | doublet or multiplet | 2H | -CH₂COOH |

| ~1.2-2.0 | multiplet | 5H | Ring -CH₂- and -CH- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~178-180 | -COOH |

| ~65-75 | -OCH₂- and -OCH- |

| ~35-45 | -CH₂COOH |

| ~20-35 | Ring -CH₂- and -CH- |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2940, ~2860 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1090 | Strong | C-O-C stretch (ether) |

MS (Mass Spectrometry) - Electron Ionization (EI)

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 127 | [M - OH]⁺ |

| 99 | [M - COOH]⁺ |

| 85 | [M - CH₂COOH]⁺ |

Workflow Visualization

The following diagram illustrates the general workflow for the characterization of the synthesized compound.

Caption: General workflow for the purification and characterization of the target compound.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established methodologies for analogous compounds, offers a reliable pathway for obtaining the target molecule. The predicted characterization data serves as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research and development involving this and related heterocyclic structures.

In-Depth Technical Guide: Tetrahydro-2H-pyran-3-ylacetic acid (CAS 102539-71-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-3-ylacetic acid, with the CAS number 102539-71-9, is a saturated heterocyclic carboxylic acid. Its structure, featuring a tetrahydropyran ring substituted at the 3-position with an acetic acid moiety, makes it a molecule of interest in medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectral data, potential synthetic routes, and known biological context. The information is presented to support research and development activities involving this compound.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid or solid at room temperature. It is characterized by the following identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 102539-71-9 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| IUPAC Name | 2-(Tetrahydro-2H-pyran-3-yl)acetic acid | |

| Synonyms | Oxan-3-ylacetic acid | [2] |

| Physical State | Liquid or Solid |

Note: Specific physical properties such as melting and boiling points are not consistently reported for this specific isomer. Data for the isomeric 2-(tetrahydro-2H-pyran-2-yl)acetic acid (CAS 13103-40-7) are sometimes mistakenly attributed to this compound and report a melting point of 55-57 °C and a boiling point of 110-112 °C at 2 mmHg. Researchers should verify the properties of any obtained samples.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, the following information has been gathered.

Mass Spectrometry (MS)

The mass spectrum of this compound has been reported in the context of phytochemical analysis of Allium subhirsutum leaf extracts, where it was identified by Gas Chromatography-Mass Spectrometry (GC-MS).[2] The fragmentation pattern is a key identifier.

Table 2: Key Mass Spectrometry Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 144 | Molecular Ion [M]⁺ |

| 99 | Loss of -COOH (45 Da) |

| 85 | Loss of -CH₂COOH (59 Da) |

| 57 | Further fragmentation of the pyran ring |

The fragmentation pattern is consistent with the cleavage of the carboxylic acid group and subsequent fragmentation of the tetrahydropyran ring.

A logical workflow for identifying this compound in a complex mixture like a plant extract is depicted below.

Caption: GC-MS workflow for the identification of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra are not publicly available in detail, a Certificate of Analysis for a commercial sample of this compound states that the ¹H NMR spectrum is "Consistent with structure".[1]

Predicted ¹H NMR Spectral Features:

-

~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~3.0-4.0 ppm (multiplets, 3H): Protons on the carbons adjacent to the ring oxygen (-O-CH₂- and -O-CH-).

-

~1.2-2.5 ppm (multiplets, 8H): Remaining protons of the tetrahydropyran ring and the -CH₂- group of the acetic acid side chain.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid |

| ~2940 and ~2860 | C-H stretching of the alkane backbone |

| ~1710 | C=O stretch of the carboxylic acid |

| ~1100 | C-O-C stretch of the ether in the tetrahydropyran ring |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be devised based on established methods for the synthesis of 3-substituted tetrahydropyrans. One common strategy involves the Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ester, followed by cyclization.

A potential synthetic pathway is outlined below:

Caption: A potential synthetic route to the target compound.

General Experimental Protocol (Illustrative):

-

Michael Addition: A malonic ester derivative is reacted with acrolein in the presence of a base (e.g., sodium ethoxide) to form an aldehyde-diester intermediate.

-

Reduction: The aldehyde group of the intermediate is selectively reduced to a primary alcohol using a reducing agent like sodium borohydride.

-

Cyclization: The resulting hydroxy-diester is treated with an acid catalyst, leading to an intramolecular Williamson ether synthesis to form the tetrahydropyran ring.

-

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to the decarboxylation of the geminal diacid, yielding the final product, this compound.

This is a generalized protocol, and specific reaction conditions would require optimization.

Biological Activity and Potential Applications

The biological activity of isolated this compound has not been extensively studied. However, its presence in Allium subhirsutum, a plant with known medicinal properties, suggests potential bioactivity.[2]

The methanolic extract of Allium subhirsutum leaves, in which this compound was identified, has been shown to possess:

-

Antibacterial and Antifungal Activity: The extract exhibited bacteriostatic and fungistatic effects against various microbial strains.[2]

-

Anti-inflammatory and Antioxidant Properties: The extract demonstrated anti-inflammatory and antioxidant effects in both in vitro and in vivo models.[2]

It is important to note that these activities are attributed to the entire plant extract, and the specific contribution of this compound to these effects has not been determined. The tetrahydropyran ring is a common scaffold in many biologically active natural products, and acetic acid derivatives often exhibit a range of pharmacological activities.[3] This suggests that this compound could be a valuable lead compound for the development of new therapeutic agents.

The potential for anti-inflammatory action could be investigated through a standard in vitro assay as depicted in the workflow below.

Caption: A typical workflow for in vitro anti-inflammatory screening.

Conclusion

This compound (CAS 102539-71-9) is a heterocyclic carboxylic acid with potential for further investigation in drug discovery and development. While detailed experimental data for this specific compound are still emerging, its identification in a medicinally active plant and the known bioactivities of related structures provide a strong rationale for its study. This technical guide consolidates the available information to serve as a foundational resource for researchers. Further studies are warranted to fully elucidate its physicochemical properties, develop efficient synthetic methods, and comprehensively evaluate its biological profile.

References

A Technical Guide to the Solubility of Tetrahydro-2H-pyran-3-ylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physicochemical properties of tetrahydro-2H-pyran-3-ylacetic acid is provided below. This information is crucial for understanding its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C7H12O3 | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Boiling Point | 285.1 °C at 760 mmHg | [1] |

| Density | 1.111 g/cm³ | [1] |

| Flash Point | 119.2 °C | [1] |

| LogP | 0.88770 | [1] |

Expected Solubility in Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound, containing both a polar carboxylic acid group and a moderately non-polar tetrahydropyran ring, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can form hydrogen bonds with protic solvents. Therefore, good solubility is expected in lower alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Moderate to good solubility is anticipated in these solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar carboxylic acid group, the solubility in non-polar solvents is expected to be limited.

The octanol-water partition coefficient (LogP) of 0.88770 indicates that the compound has a slight preference for the organic phase over the aqueous phase, suggesting at least some solubility in a range of organic solvents.

Below is a logical diagram illustrating the expected solubility based on solvent polarity.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed journals or public chemical databases. The following table is provided as a template for researchers to record their experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical instrument (e.g., Gas Chromatography, NMR)

Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

Procedure

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration in the chosen analytical solvent (this may be the mobile phase for HPLC).

-

Perform serial dilutions of the stock solution to create a series of calibration standards of different concentrations.

-

Analyze the calibration standards using the chosen analytical method (e.g., HPLC) and construct a calibration curve by plotting the analytical response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

-

Sampling and Analysis:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the analytical solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the solubility in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).

-

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a strong theoretical and practical framework for researchers. Based on its chemical structure, the compound is expected to be soluble in polar organic solvents, with limited solubility in non-polar solvents. The provided experimental protocol offers a robust method for determining the precise solubility in various solvents, which is essential for applications in drug development, process chemistry, and other scientific research.

References

Conformational Landscape of the Tetrahydro-2H-pyran-3-ylacetic Acid Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-2H-pyran (THP) ring is a ubiquitous scaffold in a multitude of biologically active natural products and pharmaceutical agents. Its conformational preferences significantly influence molecular recognition and biological activity. This technical guide provides an in-depth analysis of the conformational landscape of the tetrahydro-2H-pyran-3-ylacetic acid ring, a key structural motif. Drawing upon established principles of stereochemistry and data from analogous substituted tetrahydropyran systems, this document outlines the predominant conformations, the energetic factors governing their stability, and the experimental and computational methodologies employed for their characterization.

Introduction: The Significance of the Tetrahydropyran Ring

The tetrahydropyran ring, a six-membered saturated heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry. Its presence in numerous natural products with diverse biological activities underscores its importance. The specific conformation adopted by the THP ring and its substituents dictates the three-dimensional arrangement of functional groups, which is critical for intermolecular interactions with biological targets such as enzymes and receptors. A thorough understanding of the conformational behavior of substituted THPs, such as this compound, is therefore paramount for rational drug design and development.

Fundamental Conformational Principles of the Tetrahydropyran Ring

Similar to cyclohexane, the tetrahydro-2H-pyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. The two primary chair conformations, denoted as 4C1 and 1C4, are in dynamic equilibrium. In the absence of substituents, these two chairs are energetically equivalent. However, the introduction of substituents breaks this degeneracy, leading to a conformational preference for the chair form that minimizes unfavorable steric interactions.

Substituents on the THP ring can occupy either axial or equatorial positions. Generally, a substituent prefers the equatorial position to avoid 1,3-diaxial interactions with other axial hydrogens or substituents. The energetic penalty associated with an axial substituent is known as the A-value.

Conformational Analysis of this compound

For this compound, the acetic acid moiety at the C3 position is the key determinant of the conformational equilibrium. The two principal chair conformations place the –CH₂COOH group in either an axial or an equatorial orientation.

Based on steric considerations, the equatorial conformation is expected to be significantly more stable than the axial conformation. In the axial orientation, the acetic acid group would experience unfavorable 1,3-diaxial interactions with the axial hydrogens at C1 and C5, leading to steric strain. The bulky nature of the –CH₂COOH group further disfavors the axial position.

Experimental Methodologies for Conformational Analysis

The conformational preferences of substituted tetrahydropyrans are primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution.[1][2][3] The key parameters derived from NMR spectra are vicinal coupling constants (³J) and Nuclear Overhauser Effects (NOEs).

Experimental Protocol: 1H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

-

Data Acquisition: Acquire one-dimensional (1D) 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Analysis of Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

-

A large ³J value (typically 8-12 Hz) indicates an anti-periplanar (180°) relationship, characteristic of axial-axial protons in a chair conformation.

-

A small ³J value (typically 1-4 Hz) is indicative of a gauche (60°) relationship, found between axial-equatorial and equatorial-equatorial protons.

-

-

NOE Experiments: Two-dimensional (2D) NOESY or ROESY experiments can reveal through-space proximities between protons. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å). For instance, in the axial conformer, NOEs would be expected between the axial protons of the acetic acid side chain and the axial protons at C1 and C5.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the conformation of a molecule in the solid state.[4][5][6] While this method yields a static picture, the observed conformation is often the lowest energy conformer.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

-

Conformational Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which define the conformation of the tetrahydropyran ring and the orientation of the substituent.

Computational Methods in Conformational Analysis

In conjunction with experimental techniques, computational chemistry provides valuable insights into the conformational preferences and energetics of molecules.[7][8][9]

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Initial Structure Generation: Generate initial 3D structures for the possible conformers (e.g., axial and equatorial chair forms) of this compound.

-

Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). This step locates the minimum energy geometry for each conformer.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Relative Energy Calculation: Calculate the relative energies of the conformers to determine their relative populations according to the Boltzmann distribution.

-

NMR Parameter Calculation: The optimized geometries can be used to calculate NMR parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data for validation.

Quantitative Data from Analogous Systems

| Substituent | Position | Preferred Conformation | ΔG° (Axial - Equatorial) (kcal/mol) | Typical ³Jax-ax (Hz) | Typical ³Jax-eq / ³Jeq-eq (Hz) |

| -CH₃ | 2 | Equatorial | ~2.9 | 10-12 | 2-4 |

| -OH | 3 | Equatorial | ~0.6 | 9-11 | 2-5 |

| -COOH | 4 | Equatorial | ~1.4 | 10-12 | 2-4 |

Note: These are representative values and can vary depending on the solvent and other structural features.

For this compound, the A-value for the –CH₂COOH group is expected to be larger than that of a simple methyl group due to its greater steric bulk, strongly favoring the equatorial position.

Conclusion

The conformational analysis of the this compound ring is governed by the strong preference of the acetic acid substituent for the equatorial position to minimize steric strain. This preference results in a well-defined, low-energy conformation that is likely to be the biologically active form. A combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive toolkit for characterizing the conformational landscape of this important structural motif. The principles and methodologies outlined in this guide are broadly applicable to the study of other substituted tetrahydropyran systems, aiding in the rational design and development of new therapeutic agents.

References

- 1. Conformational analysis of small molecules: NMR and quantum mechanics calculations. | Semantic Scholar [semanticscholar.org]

- 2. auremn.org.br [auremn.org.br]

- 3. mr.copernicus.org [mr.copernicus.org]

- 4. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Computational methods for exploring protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Tetrahydro-2H-pyran-3-ylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS), experimental protocols, and structural characterization workflow for tetrahydro-2H-pyran-3-ylacetic acid. This information is critical for its identification, purity assessment, and further development in research and pharmaceutical applications.

Spectroscopic Data

While a complete, publicly available dataset for this compound is not readily accessible, the following tables summarize the expected and characteristic spectroscopic data based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | -COOH |

| ~3.8-4.0 | m | 1H | H-6a (axial) |

| ~3.3-3.5 | m | 1H | H-6e (equatorial) |

| ~3.2-3.4 | m | 1H | H-2a (axial) |

| ~3.0-3.2 | m | 1H | H-2e (equatorial) |

| ~2.4-2.6 | m | 1H | H-3 |

| ~2.2-2.4 | m | 2H | -CH₂-COOH |

| ~1.8-2.0 | m | 1H | H-5a (axial) |

| ~1.5-1.7 | m | 1H | H-5e (equatorial) |

| ~1.3-1.5 | m | 2H | H-4 |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~68-72 | C-6 |

| ~65-69 | C-2 |

| ~38-42 | -CH₂-COOH |

| ~35-39 | C-3 |

| ~28-32 | C-5 |

| ~23-27 | C-4 |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer)[1][2][3][4][5] |

| 1210-1320 | Medium | C-O stretch (carboxylic acid)[1][2] |

| 1050-1150 | Strong | C-O-C stretch (ether) |

| 900-950 | Broad, Medium | O-H bend (out-of-plane)[2] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 127 | Low | [M-OH]⁺ |

| 99 | High | [M-COOH]⁺ |

| 85 | High | [C₅H₉O]⁺ (from ring fragmentation) |

| 57 | Moderate | [C₄H₉]⁺ |

| 45 | Moderate | [COOH]⁺ |

Note: Fragmentation patterns can be complex and vary with ionization techniques.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[6][7]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both spectra.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.[8]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

-

Pressure Application: Lower the press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Data Processing:

-

Perform a baseline correction if necessary.

-

Label the major absorption peaks.

-

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample is then vaporized in the ion source.[9]

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to deduce structural information.

-

Visualization

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound such as this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. echemi.com [echemi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-ylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrahydro-2H-pyran-3-ylacetic acid (CAS RN: 102539-71-9), a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Due to the limited specific literature on this compound, this guide consolidates available data and presents plausible synthetic methodologies based on related structures.

Compound Identification and Properties

This compound, also known as oxan-3-ylacetic acid, is a saturated oxygen-containing heterocyclic compound bearing a carboxylic acid moiety. Its structure is foundational to a variety of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Registry Number | 102539-71-9 | Commercial Suppliers |

| Molecular Formula | C₇H₁₂O₃ | Calculated |

| Molecular Weight | 144.17 g/mol | Calculated |

| Appearance | Not specified (likely a solid or oil) | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents | Inferred |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR | Available upon request from chemical suppliers. | ChemicalBook[1] |

| ¹³C NMR | Available upon request from chemical suppliers. | ChemicalBook[1] |

| Mass Spectrum | Available upon request from chemical suppliers. | ChemicalBook[1] |

| Infrared (IR) | Available upon request from chemical suppliers. | ChemicalBook[1] |

Note: Specific peak data for spectroscopic analyses are not publicly available in the searched literature but are indicated as available from commercial sources.

Discovery and History

There is no definitive record in the readily accessible scientific literature detailing the initial discovery or first synthesis of this compound. It is likely that this compound was first synthesized as an intermediate or building block in a larger research program and its preparation was not the primary focus of a dedicated publication. The tetrahydropyran ring is a common motif in many natural products and pharmaceuticals, suggesting that this compound and its derivatives have been synthesized and utilized in various contexts within organic and medicinal chemistry.[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and common synthetic route can be inferred from the preparation of analogous compounds, such as substituted tetrahydro-2H-pyran-3-carboxylic acid esters.[3] A likely two-step process would involve the synthesis of an ester precursor followed by its hydrolysis.

Proposed Synthetic Pathway:

A common starting material for the synthesis of saturated pyran rings is a dihydropyran derivative. The synthesis could proceed via the hydrogenation of a dihydropyran precursor, followed by functional group manipulation to introduce the acetic acid side chain. A more direct, albeit hypothetical, pathway would be the alkylation of a suitable pyran-3-yl precursor.

A generalized workflow for a common synthetic approach is outlined below:

Caption: A plausible multi-step synthesis of this compound.

Detailed Hypothetical Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(3,4-dihydro-2H-pyran-3-ylidene)acetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of 3,4-dihydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(3,4-dihydro-2H-pyran-3-ylidene)acetate.

Step 2: Synthesis of Ethyl 2-(tetrahydro-2H-pyran-3-yl)acetate

-

To a solution of ethyl 2-(3,4-dihydro-2H-pyran-3-ylidene)acetate (1.0 eq) in ethanol or ethyl acetate, add palladium on carbon (10 wt. %, 0.05 eq).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.

-

Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield ethyl 2-(tetrahydro-2H-pyran-3-yl)acetate, which may be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of this compound

-

Dissolve ethyl 2-(tetrahydro-2H-pyran-3-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting ester is consumed.

-

Cool the reaction mixture to 0 °C and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl).

-

Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by recrystallization or chromatography.

Biological Activity and Signaling Pathways

Specific pharmacological or biological activity data for this compound is not available in the public domain. However, the tetrahydropyran moiety is a common structural feature in a wide range of biologically active natural products and synthetic drugs.[2] Derivatives of pyran have been investigated for various therapeutic applications, including antimicrobial and anti-inflammatory properties. One study identified "Oxan-3-ylacetic acid" as a constituent of a plant extract with observed antimicrobial and anti-inflammatory effects, although this is a preliminary finding and does not provide detailed mechanistic insights.

Given the lack of specific data, no signaling pathways can be definitively associated with this compound at this time. Its utility in drug discovery would likely be as a scaffold or building block for the synthesis of more complex molecules with specific biological targets.

The workflow for investigating the biological activity of a novel compound like this compound would typically follow a standardized screening process.

Caption: A generalized workflow for the biological screening of a chemical compound.

Applications and Future Directions

As a functionalized heterocyclic compound, this compound holds potential as a versatile intermediate in several areas:

-

Medicinal Chemistry: It can serve as a starting material for the synthesis of more elaborate drug candidates. The carboxylic acid handle allows for amide bond formation, esterification, and other transformations to explore structure-activity relationships (SAR).

-

Materials Science: The tetrahydropyran unit can impart specific physical properties, such as solubility and polarity, to polymers and other materials.

-

Agrochemicals: The pyran scaffold is present in some agrochemicals, and this compound could be used in the development of new pesticides or herbicides.[1]

Future research on this compound would benefit from a definitive, high-yield synthesis protocol and a thorough characterization of its physicochemical properties. Furthermore, systematic screening for biological activity against a panel of therapeutic targets could uncover potential applications in drug discovery.

Conclusion

This compound is a simple, yet potentially valuable, heterocyclic building block. While its history and specific biological role are not well-documented, its structural motifs are of significant interest in the broader context of organic and medicinal chemistry. The synthetic methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the potential of this and related compounds in their respective fields. Further investigation is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Structural Isomers of Tetrahydro-2H-pyran-acetic acid

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently found in a wide array of natural products and pharmaceuticals. Its conformational rigidity, favorable metabolic stability, and ability to act as a hydrogen bond acceptor make it a valuable component in medicinal chemistry. As a bioisostere of cyclohexane, the THP moiety can improve physicochemical properties such as solubility and lipophilicity, potentially enhancing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This guide provides a detailed overview of the primary structural isomers of tetrahydro-2H-pyran-acetic acid, focusing on their synthesis, physicochemical properties, and biological potential.

Structural Isomers of Tetrahydro-2H-pyran-acetic acid

The core structure consists of a saturated six-membered pyran ring with an acetic acid substituent. The position of the acetic acid group on the ring defines the three principal structural isomers: 2-, 3-, and 4-(tetrahydro-2H-pyran-yl)acetic acid. Each positional isomer presents unique stereochemical and electronic properties that can significantly influence its biological activity and synthetic accessibility.

Synthesis and Experimental Protocols

The synthesis of tetrahydropyran derivatives can be achieved through various established organic chemistry reactions, including Prins cyclizations, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions. The specific protocols for each acetic acid isomer vary in complexity.

A generalized workflow for the synthesis, isolation, and purification of these compounds is illustrated below.

2.1 Protocol for 2-(Tetrahydro-2H-pyran-2-yl)acetic acid Synthesis

A direct, high-yield synthesis for the parent compound is not extensively detailed in readily available literature. However, synthetic routes for derivatives, such as (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid, involve the acid-catalyzed cyclization of a corresponding hydroxy acid precursor.[1][2] A plausible route for the parent compound involves the alkylation of 2-lithiotetrahydropyran with a protected bromoacetic acid derivative, followed by deprotection.

-

Step 1 (Alkylation): Tetrahydro-2H-pyran is treated with a strong base like t-butyllithium at low temperature (-78 °C) to generate the 2-lithio-THP anion.

-

Step 2 (Reaction): This anion is then reacted with a protected bromoacetate, such as tert-butyl bromoacetate, to form the protected ester intermediate.

-

Step 3 (Hydrolysis): The ester is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

2.2 Proposed Protocol for (Tetrahydro-2H-pyran-3-yl)acetic acid Synthesis

A specific protocol for this isomer is not well-documented. However, a viable approach can be adapted from general methods for tetrahydropyran synthesis.[3] One potential route starts from a known precursor, (tetrahydro-2H-pyran-3-yl)methanol.

-

Step 1 (Halogenation): Convert (tetrahydro-2H-pyran-3-yl)methanol to the corresponding bromide or chloride (e.g., using PBr₃ or SOCl₂).

-

Step 2 (Cyanation): React the resulting halide with sodium cyanide to form (tetrahydro-2H-pyran-3-yl)acetonitrile.

-

Step 3 (Hydrolysis): Perform acidic or basic hydrolysis of the nitrile group to yield (tetrahydro-2H-pyran-3-yl)acetic acid.

2.3 Protocol for (Tetrahydro-2H-pyran-4-yl)acetic acid Synthesis

This isomer can be synthesized from tetrahydropyran-4-carboxylic acid via chain extension (homologation). A common method is the Arndt-Eistert synthesis.

-

Step 1 (Acid Chloride Formation): Tetrahydropyran-4-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form tetrahydropyran-4-carbonyl chloride.

-

Step 2 (Diazoketone Formation): The acid chloride is then reacted with an excess of diazomethane (CH₂N₂) in an inert solvent (e.g., diethyl ether) to produce the intermediate diazoketone. Caution: Diazomethane is highly toxic and explosive.

-

Step 3 (Wolff Rearrangement): The diazoketone undergoes Wolff rearrangement in the presence of a catalyst (e.g., silver oxide, Ag₂O) and a nucleophile (water) to yield (tetrahydro-2H-pyran-4-yl)acetic acid.

Physicochemical and Spectroscopic Data

Quantitative data for these isomers is sparse. The available information is summarized below. For drug development purposes, properties like pKa, logP, and solubility would need to be experimentally determined.

| Property | 2-(Tetrahydro-2H-pyran-2-yl)acetic acid | (Tetrahydro-2H-pyran-3-yl)acetic acid | (Tetrahydro-2H-pyran-4-yl)acetic acid |

| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol | 144.17 g/mol | 144.17 g/mol |

| CAS Number | 13103-40-7[4] | Not readily available | 85064-61-5[5] |

| Physical Form | Solid[4] | - | Solid[6] |

| Melting Point | 55-57 °C[4] | - | - |

| Boiling Point | 110-112 °C at 2 mmHg[4] | - | - |

Biological Activity and Drug Development Potential

While specific quantitative biological data for the parent isomers of tetrahydro-2H-pyran-acetic acid are not widely reported, the tetrahydropyran scaffold is of significant interest to medicinal chemists. The incorporation of a THP ring in place of a more lipophilic cyclohexyl or flexible alkyl ether group can lead to improved pharmacokinetic properties.[7]

Derivatives of these core structures have shown biological activity. For instance, benzimidazole derivatives bearing a tetrahydropyran-2-yl moiety have demonstrated moderate antitumor activity against various human tumor cell lines and significant tracheal relaxant effects in vitro.[8] Furthermore, amino acid derivatives of (tetrahydropyran-4-yl)acetic acid are utilized as intermediates in the synthesis of pharmaceuticals targeting neurological and metabolic disorders.

Given the lack of specific data, a logical next step for these compounds would be to enter a standard biological screening cascade to identify potential therapeutic applications.

Conclusion

The structural isomers of tetrahydro-2H-pyran-acetic acid represent a class of simple heterocyclic compounds with significant, yet largely unexplored, potential in drug discovery. While synthetic routes are available or can be logically derived from established methodologies, a comprehensive characterization of their biological activities is lacking in the public domain. The favorable physicochemical properties associated with the tetrahydropyran scaffold warrant further investigation of these isomers. A systematic biological screening campaign, as outlined above, would be a critical step in elucidating their therapeutic potential and identifying promising lead compounds for future drug development programs.

References

- 1. mdpi.com [mdpi.com]

- 2. (S)-TETRAHYDRO-2H-PYRAN-3-OL synthesis - chemicalbook [chemicalbook.com]

- 3. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Tetrahydropyranyl-4-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Theoretical Calculations on Tetrahydro-2H-pyran-3-ylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of tetrahydro-2H-pyran-3-ylacetic acid. Given the absence of specific published theoretical studies on this molecule, this document outlines a robust computational approach based on established methods for its constituent parts: the tetrahydropyran (THP) ring and the acetic acid side chain. The principles and protocols detailed herein are derived from computational studies on these parent and analogous structures, offering a predictive framework for understanding the molecule's conformational landscape, vibrational properties, and electronic structure.

Core Concepts in the Theoretical Analysis of this compound

The structural and energetic properties of this compound are governed by the interplay of its two primary components: the flexible six-membered THP ring and the rotatable acetic acid substituent. A thorough theoretical analysis must therefore consider the conformational possibilities of each.

1.1. Conformational Analysis of the Tetrahydropyran Ring

The tetrahydro-2H-pyran ring, like cyclohexane, can adopt several conformations, including the stable chair form and higher-energy boat, twist-boat, and half-chair forms.[1][2] Extensive ab initio and Density Functional Theory (DFT) calculations on the parent tetrahydro-2H-pyran molecule have established that the chair conformation is the global minimum on the potential energy surface.[1][2] The energy differences to other conformers are significant, suggesting the chair form will dominate. For instance, the energy gap between the chair and the 2,5-twist conformer is calculated to be between 5.78 and 6.10 kcal/mol, while the gap to the 1,4-boat is even larger, ranging from 6.23 to 7.16 kcal/mol depending on the level of theory.[1][2]

1.2. Conformational Analysis of the Acetic Acid Side Chain

The acetic acid moiety features a critical torsional angle (O=C-O-H) that defines two primary planar conformations: syn and anti. The syn conformer, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, is generally considered the more stable state.[3] However, quantum mechanical calculations and molecular dynamics simulations show that the anti state may also be present in solution, albeit at a higher energy.[3] The presence of a solvent can influence this equilibrium.

1.3. Combined Conformational Landscape

The overall conformational preference of this compound arises from a combination of three factors:

-

Ring Pucker: The THP ring is expected to strongly prefer a chair conformation.

-

Substituent Position: The acetic acid group at the C3 position can be oriented either axially or equatorially. For monosubstituted cyclohexanes and related heterocycles, the equatorial position is typically favored to minimize steric hindrance (1,3-diaxial interactions).

-

Side Chain Torsion: The carboxyl group will primarily adopt a syn or anti conformation.

Therefore, the most stable conformer is predicted to be the equatorial-chair form with the side chain in its lowest energy torsional state. Computational modeling is essential to quantify the energy differences between these various possibilities.

Methodologies and Protocols for Theoretical Calculations

The following section details a standard protocol for the in-silico investigation of this compound, based on methods successfully applied to analogous systems.[1][3][4][5]

2.1. Computational Approach

Density Functional Theory (DFT) is the most common and reliable method for this type of analysis, offering a good balance between computational cost and accuracy.[1][4][5][6] It is often used for geometry optimization, frequency analysis, and energy calculations. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can also be employed.[1][2]

2.2. Detailed Experimental Protocol

-

Initial Structure Generation:

-

Construct the 3D structure of this compound.

-

Generate all plausible starting conformers. This includes:

-

Ring conformations: chair, boat, twist-boat.

-

Substituent positions: axial and equatorial for the acetic acid group on the chair conformer.

-

Carboxyl group torsion: syn and anti rotamers for each of the above.

-

-

A systematic conformational search can be performed using tools like CREST.[7]

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each starting conformer without constraints.

-

Recommended Level of Theory: DFT using a hybrid functional like B3LYP or PBE0, and a Pople-style or correlation-consistent basis set.[1][5][6]

-

Example Functionals: B3LYP, B3PW91, PBE0, TPSSh-D3BJ.[1][3][5]

-

Example Basis Sets: 6-31G(d,p), 6-311+G(d,p), def2-TZVP.[1][3]

-

This step identifies the stationary points (local minima and transition states) on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Calculate the harmonic vibrational frequencies at the same level of theory used for optimization.

-

Purpose 1 (Confirmation of Minima): A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.

-

Purpose 2 (Spectroscopic Prediction): The calculated frequencies and intensities can be used to simulate the theoretical infrared (IR) and Raman spectra of the molecule.[6][8] These can be compared with experimental data for validation. A scaling factor is often applied to the calculated frequencies to better match experimental values.[9]

-

-

Calculation of Thermochemical Properties:

-

From the frequency calculations, obtain zero-point vibrational energies (ZPVE), thermal corrections, enthalpies, and Gibbs free energies.

-

Use the Gibbs free energies to determine the relative populations of the different conformers at a given temperature, providing a more accurate picture of the conformational equilibrium than electronic energies alone.[1][2]

-

-

Solvent Effects:

-

To model the behavior in a biological or chemical environment, incorporate the effects of a solvent.

-

Implicit Solvation: Use a continuum model like the Polarizable Continuum Model (PCM) to approximate the bulk solvent effect on the solute's geometry and energy.

-

Explicit Solvation: For a more detailed understanding of specific solute-solvent interactions (e.g., hydrogen bonding), perform molecular dynamics (MD) simulations with explicit water molecules.[3][10][11]

-

Data Presentation

The following tables summarize quantitative data from theoretical studies on the core components of this compound. This data serves as a baseline for predicting the behavior of the target molecule.

Table 1: Calculated Relative Energies (ΔE) of Tetrahydro-2H-pyran Conformers (Data sourced from studies using various levels of theory. The chair conformer is the reference energy, set to 0.00 kcal/mol.)

| Conformer | Method | ΔE (kcal/mol) | Reference |

| 2,5-Twist | MP2 | 5.78 - 6.10 | [1][2] |

| B3LYP | 5.84 - 5.95 | [1][2] | |

| 1,4-Boat | MP2 | 6.76 - 7.16 | [1][2] |

| B3LYP | 6.23 - 6.46 | [1][2] | |

| Transition State | - | ~11.0 | [1] |

| (Chair to Twist) |

Table 2: Calculated Relative Energetic Stability of Acetic Acid Conformers (Data from a torsion drive of the O=C-O-H dihedral angle.)

| Conformer | Dihedral Angle | Method | Relative Energy (kcal/mol) | Reference |

| syn | ~0° | TPSSh-D3BJ/def2-TZVP | 0.00 | [3] |

| anti | ~180° | TPSSh-D3BJ/def2-TZVP | +4.5 to +6.5 | [3] |

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational processes and molecular relationships.

Caption: Computational workflow for the theoretical analysis of molecular conformers.

Caption: Conformational relationships determining the stable structures of the molecule.

References

- 1. researchwith.montclair.edu [researchwith.montclair.edu]

- 2. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]

- 3. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Modifying conformational distribution of chiral tetrahydro-2-furoic acid through its interaction with water: a rotational spectroscopic and theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ReaxFF molecular dynamics simulation of intermolecular structure formation in acetic acid-water mixtures at elevated temperatures and pressures (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Stereoselective Synthesis of Tetrahydro-2H-pyran-3-ylacetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of tetrahydro-2H-pyran-3-ylacetic acid, a valuable chiral building block in medicinal chemistry and natural product synthesis. The tetrahydropyran (THP) ring is a prevalent scaffold in numerous biologically active molecules. The ability to control the stereochemistry of substituents on the THP ring is crucial for the development of potent and selective therapeutic agents.

These notes focus on established and efficient methodologies for achieving high levels of stereocontrol in the synthesis of THP derivatives, which can be adapted for the preparation of the target molecule, this compound.

Asymmetric Organocatalytic Michael Addition-Hemiacetalization

One of the most powerful strategies for the enantioselective synthesis of substituted tetrahydropyrans is the organocatalytic domino Michael-hemiacetalization reaction.[1] This approach allows for the construction of the tetrahydropyran core with multiple stereocenters in a single step with high enantioselectivity.

Application Principle

This method involves the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated nitroalkene, catalyzed by a chiral organocatalyst. The reaction proceeds through a Michael addition followed by an intramolecular hemiacetalization to form the tetrahydropyran ring. The stereochemistry is controlled by the chiral catalyst. Subsequent chemical transformations can then be employed to introduce the acetic acid moiety at the desired position.

Quantitative Data Summary

The following table summarizes typical results for the organocatalytic synthesis of functionalized tetrahydropyrans, which serves as a benchmark for the synthesis of precursors to this compound.[1]

| Entry | 1,3-Dicarbonyl Compound | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Ethyl 2-methyl-3-oxobutanoate | (E)-3-(4-nitrophenyl)-2-nitroprop-2-en-1-ol | 10 | 85 | 80:20 | 92 |

| 2 | Ethyl 3-oxo-3-phenylpropanoate | (E)-3-(4-chlorophenyl)-2-nitroprop-2-en-1-ol | 10 | 91 | 90:10 | 95 |

| 3 | Pentane-2,4-dione | (E)-3-phenyl-2-nitroprop-2-en-1-ol | 5 | 78 | 75:25 | 88 |

Experimental Protocol: Asymmetric Synthesis of a Tetrahydropyran Precursor

This protocol is adapted from the work of Kumar et al. on the organocatalytic domino Michael-hemiacetalization reaction.[1]

Materials:

-

Appropriate 1,3-dicarbonyl compound (e.g., diethyl malonate)

-

Appropriate α,β-unsaturated aldehyde (e.g., acrolein)

-

Chiral amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

-

Acid co-catalyst (e.g., benzoic acid)

-

Solvent (e.g., dichloromethane, CH₂Cl₂)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a stirred solution of the 1,3-dicarbonyl compound (1.0 equiv.) and the α,β-unsaturated aldehyde (1.2 equiv.) in CH₂Cl₂ (0.5 M) at room temperature, add the chiral amine catalyst (0.1 equiv.) and the acid co-catalyst (0.1 equiv.).

-

Stir the reaction mixture under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the functionalized tetrahydropyran.

-

The resulting product, a substituted tetrahydropyran, can then be further functionalized to yield this compound through standard synthetic transformations such as hydrolysis, reduction, and oxidation.

Logical Workflow for Synthesis

Caption: Organocatalytic approach to the target molecule.

Diastereoselective Intramolecular Oxy-Michael Addition

Another effective method for the construction of substituted tetrahydropyrans is the intramolecular oxy-Michael (IMOM) reaction.[2] This approach is particularly useful for establishing specific diastereomeric relationships between substituents on the THP ring.

Application Principle